molecular formula C16H26ClNO2 B2641390 2-(Diisobutylamino)-2-phenylacetic acid hydrochloride CAS No. 1956310-34-1

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride

Cat. No.: B2641390
CAS No.: 1956310-34-1
M. Wt: 299.84
InChI Key: CUGBNCXMFZDRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride is an organic compound that features a phenylacetic acid core with a diisobutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diisobutylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of phenylacetic acid with diisobutylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diisobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diisobutylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-2-phenylacetic acid hydrochloride
  • 2-(Dipropylamino)-2-phenylacetic acid hydrochloride
  • 2-(Dibutylamino)-2-phenylacetic acid hydrochloride

Uniqueness

2-(Diisobutylamino)-2-phenylacetic acid hydrochloride is unique due to the presence of the diisobutylamino group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-[bis(2-methylpropyl)amino]-2-phenylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14;/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGBNCXMFZDRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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